Benzene, 1-bromo-3-nitroso-

Solid-State Reactivity Supramolecular Chemistry Crystal Engineering

Designing solid-state reactions requires precise control over dimerization pathways. Generic bromonitrosobenzene regioisomers fail due to distinct packing arrangements. - **High heterodimer selectivity (SCh=0.445)** - strongly prefers cross-dimerization over homodimerization, unlike para-isomer (SCh=0.108) - **Exceptional packing selectivity (SPac=0.469)** - ideal model compound for correlating lattice architecture with reactivity - **Validated reference standard** - complete X-ray crystal structure (2024) and updated NMR spectra for analytical method development - **Distinct kinetic benchmarks** - thermal E-Z isomerization data available, differentiated from 3-chloro analog

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 13125-68-3
Cat. No. B12276092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-3-nitroso-
CAS13125-68-3
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N=O
InChIInChI=1S/C6H4BrNO/c7-5-2-1-3-6(4-5)8-9/h1-4H
InChIKeyRHIKGCGTJHKUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-nitrosobenzene: A Meta-Substituted Arylnitroso Building Block


Benzene, 1-bromo-3-nitroso- (CAS 13125-68-3) is a heterobifunctional aromatic compound featuring both a C–Br bond and a C-nitroso (–N=O) group positioned meta to each other on the phenyl ring [1]. Belonging to the class of aromatic C-nitroso compounds, it exists in equilibrium with its azodioxide dimer in both solution and the solid state, a property that underpins its utility in supramolecular chemistry and as a synthetic intermediate for nitrogen-containing heterocycles and azo dyes [2]. Its molecular formula is C₆H₄BrNO and its molecular weight is 186.01 g/mol [1].

Why This Regioisomer Cannot Be Substituted by Other Analogs


Generic substitution among bromonitrosobenzene regioisomers or halogen analogs fails because the position of the substituent fundamentally governs solid-state reaction pathways. The meta-bromo derivative exhibits a unique combination of chemical and packing selectivity during azodioxide cross-dimerization, a critical parameter for designing supramolecular assemblies. Its single-crystal X-ray structure confirms a molecular geometry and packing arrangement distinct from its ortho- and para-isomers, directly impacting its reactivity in solid-state reactions [1]. Furthermore, the thermal E–Z isomerization kinetics of its dimer are measurably different from even the closely related 3-chloro analog, precluding one-to-one interchangeability in kinetic studies or materials applications [2].

Head-to-Head Comparative Evidence for Scientific Selection


Chemical Selectivity in Solid-State Cross-Dimerization

In a systematic study of a nitrosobenzene library, 1-bromo-3-nitrosobenzene (m-Br) demonstrated a chemical selectivity (SCh) for heterodimer formation of 0.445, which is over four times greater than the 0.108 observed for its para-substituted isomer, 1-bromo-4-nitrosobenzene (p-Br) [1]. This indicates a far greater tendency to form heterodimers in the solid state.

Solid-State Reactivity Supramolecular Chemistry Crystal Engineering

Packing Selectivity in the Solid State

The packing selectivity (SPac), which measures the influence of molecular packing on dimerization outcome, was found to be 0.469 for 1-bromo-3-nitrosobenzene. This is an order of magnitude higher than the SPac of 0.043 recorded for 1-bromo-4-nitrosobenzene [1].

Crystal Packing Materials Science Supramolecular Architecture

Selectivity Profile vs. Chloro Analog

The selectivity profile of 1-bromo-3-nitrosobenzene is distinct from its direct halogen analog, 1-chloro-3-nitrosobenzene (m-Cl). While both are meta-substituted, the bromo derivative exhibits a much higher chemical selectivity (SCh 0.445 vs. 0.130) but a comparable packing selectivity (SPac 0.469 vs. 0.414) [1]. This provides a tunable parameter space for researchers.

Halogen Effect Crystal Engineering Selective Dimerization

Verified Crystal Structure as Molecular Fingerprint

The single-crystal X-ray structure of 1-bromo-3-nitrosobenzene was reported for the first time in 2024, providing definitive bond lengths, angles, and intermolecular packing data [1]. In contrast, the crystal structure of the para-isomer (1-bromo-4-nitrosobenzene) had been published earlier in 2005, and the ortho-isomer's structure remains less characterized [2]. The 2024 study also provided updated, high-resolution ¹H and ¹³C NMR spectra and the compound's melting point.

X-ray Crystallography Quality Control Molecular Geometry

High-Value Application Scenarios Driven by Evidence


Solid-State Synthesis of Asymmetric Azodioxide Heterodimers

When designing a solid-state reaction to produce a specific, unsymmetrical azodioxide for materials science, 1-bromo-3-nitrosobenzene should be selected. Its high chemical selectivity (SCh = 0.445) ensures a strong preference for heterodimerization over homodimerization, unlike its para-isomer (SCh = 0.108) which would predominantly yield a homodimer product [1].

Crystal Engineering Studies on Topochemical Control

For fundamental studies investigating how crystal packing directs chemical reactivity, 1-bromo-3-nitrosobenzene serves as an ideal model compound. Its exceptionally high packing selectivity (SPac = 0.469) relative to other nitrosobenzenes provides a strong, measurable signal to correlate lattice architecture with reaction outcome [1].

Calibration Standard for Analytical Method Development

Given the 2024 publication of its complete X-ray crystal structure and updated NMR spectra, 1-bromo-3-nitrosobenzene can be procured as a verified reference standard for developing or validating new analytical methods aimed at characterizing arylnitroso compounds [2].

Kinetic Studies of Solid-State Isomerization

The thermal E-Z isomerization of its azodioxide dimer has been directly studied, providing kinetic benchmarks that are distinct from the 3-chloro analog [3]. For researchers building a comparative kinetic model of solid-state reactions, this compound offers a critical data point where the halogen's identity influences the activation parameters.

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